GV-150013
Overview
Description
GV150013 is a small molecule drug that acts as a selective antagonist of cholecystokinin-2 (CCK2) receptors . Initially developed by GSK Plc, it was investigated for its potential therapeutic applications, particularly in the treatment of anxiety . The compound has a molecular formula of C33H34N4O3 and a molecular weight of 534.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
GV150013 is synthesized through a series of chemical reactions involving the formation of 1,5-dialkyl-3-arylureido-1,5-benzodiazepin-2,4-diones . The synthetic route typically involves the following steps:
Formation of Key Intermediates: The synthesis begins with the preparation of 3-amino-benzodiazepines, which are key intermediates in the process.
Substitution Reactions: The phenyl ring at N-5 is replaced with more hydrophilic substituents, such as alkyl groups bearing basic functions.
Resolution of Racemic Mixtures: In some cases, the resolution of racemic key intermediates is accomplished to obtain the desired enantiomers.
Industrial Production Methods
Industrial production methods for GV150013 involve scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
GV150013 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the phenyl ring.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s structure suggests potential sites for such reactions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of GV150013 include:
Alkylating Agents: Used for substitution reactions at the phenyl ring.
Solvents: Dimethyl sulfoxide (DMSO) is commonly used as a solvent for dissolving GV150013.
Major Products Formed
The major products formed from the reactions of GV150013 include various substituted benzodiazepines and their derivatives .
Scientific Research Applications
GV150013 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and structure-activity relationships of benzodiazepines.
Medicine: Explored for its potential therapeutic applications in treating anxiety and sleep disorders.
Industry: Utilized in the development of new pharmacological agents targeting CCK2 receptors.
Mechanism of Action
GV150013 exerts its effects by selectively antagonizing cholecystokinin-2 (CCK2) receptors . This antagonism inhibits the actions of cholecystokinin, a peptide hormone involved in various physiological processes, including gastrointestinal motility and anxiety regulation . The compound’s mechanism of action involves blocking the binding of cholecystokinin to CCK2 receptors, thereby preventing downstream signaling pathways .
Comparison with Similar Compounds
GV150013 is unique among CCK2 receptor antagonists due to its specific structure and pharmacokinetic profile . Similar compounds include:
Devazepide: A CCK1 receptor antagonist used for comparison in studies involving GV150013.
Proglumide: A non-selective cholecystokinin antagonist that blocks both CCK1 and CCK2 receptors.
Lorglumide: Another CCK1 receptor antagonist used in gastrointestinal studies.
GV150013 stands out due to its selectivity for CCK2 receptors and its potential therapeutic applications in anxiety and sleep disorders .
Properties
CAS No. |
167355-22-8 |
---|---|
Molecular Formula |
C33H34N4O3 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
1-[(3R)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea |
InChI |
InChI=1S/C33H34N4O3/c38-30-29(35-32(40)34-25-9-3-1-4-10-25)31(39)37(26-11-5-2-6-12-26)28-14-8-7-13-27(28)36(30)21-33-18-22-15-23(19-33)17-24(16-22)20-33/h1-14,22-24,29H,15-21H2,(H2,34,35,40)/t22?,23?,24?,29-,33?/m1/s1 |
InChI Key |
RZERRLOTRSJIAW-NEPGVILWSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)C(C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7 |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)[C@@H](C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)C(C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-N-(1-(adamantane-1-methyl)-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-N'-phenylurea GV 150013X GV150013X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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